molecular formula C7H10N4O B1487120 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2097953-05-2

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B1487120
CAS No.: 2097953-05-2
M. Wt: 166.18 g/mol
InChI Key: UNGBEWACVXADDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a tetrahydropyran moiety and a carboximidamide functional group. Its molecular formula is C₉H₁₃N₅O, with a molecular weight of 219.24 g/mol. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for developing bioactive molecules, particularly in oncology and antimicrobial studies . Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, though specific protocols are proprietary .

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBEWACVXADDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole derivatives typically involves:

  • Formation of a key intermediate containing the tetrahydropyran ring fused to a pyrazole.
  • Introduction and transformation of functional groups to yield the carboximidamide moiety.

A well-documented synthetic route involves multi-step reactions starting from tetrahydropyranone derivatives and diethyl oxalate, followed by hydrazine-mediated ring closure and subsequent functional group modifications.

Detailed Stepwise Preparation Method

The most authoritative and industrially viable synthesis method, supported by patent literature, proceeds as follows:

Step Reaction Description Reagents & Conditions Key Notes Yield & Purity
1 Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate React tetrahydropyranone with diethyl oxalate in tetrahydrofuran solvent at -70 to -80 °C using lithium bis(trimethylsilyl)amide as base under argon atmosphere. Slow addition of reagents, strict temperature control, reaction time 30–120 min. pH adjusted to 2–3 with HCl after reaction. Intermediate isolated as reddish-brown liquid, crude product used directly in next step.
2 Cyclization to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester React crude intermediate from step 1 with hydrazine hydrate in glacial acetic acid at 20–30 °C overnight. After reaction, pH adjusted to 8–9 using solid sodium carbonate. Extraction and purification yield crude white solid. Crude ester isolated, purity suitable for next step.
3 Hydrolysis to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid Hydrolyze crude ester in ethanol with aqueous lithium hydroxide at 40–60 °C for 2–3 hours. After completion, acidify to pH 1–2 with dilute HCl at 10–20 °C to precipitate product. Final product isolated as white powder with purity ≥ 99%, overall yield ~65% for three steps.

Reaction Conditions and Optimization

  • Temperature Control: Critical in the first step to avoid side reactions and degradation. Low temperature (-70 to -80 °C) ensures selective formation of the key intermediate.
  • Atmosphere: Argon protection prevents moisture and oxygen interference.
  • pH Adjustments: Precise pH control after each reaction step is essential for optimal extraction and product isolation.
  • Purification: Minimal purification between steps; intermediates are used crude to improve efficiency and scalability.
  • Safety: Avoidance of hazardous reagents like ethyl diazoacetate, which is explosive and difficult to scale.

Comparative Analysis of Preparation Routes

Feature Ethyl Diazoacetate Route (Prior Art) Lithium Bis(trimethylsilyl)amide Route (Current Preferred)
Raw Materials Cost High (expensive tetrahydropyranone and ethyl diazoacetate) Moderate (tetrahydropyranone, diethyl oxalate, lithium bis(trimethylsilyl)amide)
Safety Risky due to explosive ethyl diazoacetate Safer, no explosive intermediates
Reaction Conditions Harsh, difficult to scale Mild, scalable with controlled temperature
Yield 50–80% (lab scale), poor reproducibility on scale-up ~65% overall yield with high purity
Purification Complex Simple, minimal purification between steps

Research Findings and Practical Implications

  • The lithium bis(trimethylsilyl)amide route provides a safer, more reproducible, and scalable method for synthesizing the target compound.
  • The final product's high purity (≥99%) makes it suitable as a pharmaceutical intermediate.
  • The method's mild conditions and straightforward purification protocols facilitate industrial application.
  • Avoidance of explosive reagents and expensive starting materials reduces cost and enhances safety.
  • The stepwise approach allows for monitoring and optimization at each stage, improving overall process control.

Summary Table of the Optimized Synthesis Protocol

Step Reagents Solvent Temperature (°C) Time pH Control Product Form Yield (%)
1 Tetrahydropyranone, diethyl oxalate, lithium bis(trimethylsilyl)amide Tetrahydrofuran -70 to -80 0.5–2 h 2–3 (HCl) Crude intermediate (liquid) Not isolated
2 Hydrazine hydrate Glacial acetic acid 20–30 Overnight 8–9 (Na2CO3) Crude ethyl ester (solid) Not isolated
3 Lithium hydroxide (aqueous) Ethanol 40–60 2–3 h 1–2 (HCl) Final acid (solid) ~65 total

Chemical Reactions Analysis

Types of Reactions: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways.
  • Anticancer Activity : Research indicates that certain derivatives may possess anticancer properties by targeting specific molecular pathways involved in cell proliferation and apoptosis .

Drug Development

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole derivatives are being explored for their ability to modulate P-glycoprotein activity. This modulation can influence drug absorption and resistance mechanisms in cancer therapy.

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its versatility allows for the development of various derivatives that can be tailored for specific chemical reactions or biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effects of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives:

  • Study on COX Inhibition : A study demonstrated that compounds derived from this structure showed significant inhibition of COX-2 activity in vitro. The findings suggest potential for developing anti-inflammatory drugs based on this scaffold.
  • Anticancer Mechanisms : Another investigation revealed that specific derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways. This highlights the compound's potential as a lead structure in anticancer drug discovery .

Mechanism of Action

The mechanism by which 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

2,4,6,7-Tetrasubstituted-2H-Pyrazolo[4,3-c]pyridines

Structural Similarities :

  • Both compounds share fused pyrazole and nitrogen-containing heterocycles.
  • The tetrahydropyrano ring in the target compound is replaced with a pyridine ring in this analog .

Functional Differences :

  • The pyrazolo[4,3-c]pyridine derivatives exhibit antiproliferative activity against cancer cell lines (e.g., K562, MV4-11, MCF-7) with GI₅₀ values in the low micromolar range. The most potent compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, induces PARP-1 cleavage, activates caspase-9, and reduces PCNA expression .

Indolyl Tetrahydropyrano[4,3-c]pyrazole Derivatives

Structural Similarities :

  • Both contain the tetrahydropyrano[4,3-c]pyrazole core.
  • The indolyl derivatives substitute the carboximidamide group with indole moieties .

Functional Differences :

  • Indolyl derivatives show anticancer activity by targeting tubulin polymerization, with IC₅₀ values ranging from 0.5–5 µM in leukemia and breast cancer models. No comparable data exists for the carboximidamide analog .
  • The domino synthesis method for indolyl derivatives involves sequential Knoevenagel condensation and cyclization, contrasting with the target compound’s synthesis .

Thiopyrano[4,3-c]pyrazole Analogs

Structural Similarities :

  • The thiopyrano analog replaces the oxygen atom in the tetrahydropyran ring with sulfur, altering electronic properties .

Functional Differences :

Tetrahydropyrano[2,3-c]azepine Derivatives

Structural Similarities :

  • Both feature fused pyran and nitrogen-containing rings.
  • The azepine ring (7-membered) contrasts with the pyrazole (5-membered) in the target compound .

Functional Differences :

  • Azepine derivatives are used in neuropharmacology (e.g., GABA modulation), whereas the target compound’s applications remain underexplored .

Comparative Data Table

Compound Molecular Formula Key Substituents Biological Activity Synthesis Method
Target Compound C₉H₁₃N₅O Carboximidamide Undisclosed (pharmaceutical intermediate) Proprietary
2,4,6,7-Tetrasubstituted Pyrazolo[4,3-c]pyridine C₂₄H₁₈N₄O Phenol, diphenyl Antiproliferative (GI₅₀: 1–5 µM) Iodocyclization, Suzuki coupling
Indolyl Tetrahydropyrano[4,3-c]pyrazole C₁₉H₁₇N₃O₂ Indole Anticancer (IC₅₀: 0.5–5 µM) Domino reaction
Thiopyrano[4,3-c]pyrazole C₉H₁₃N₅S Thioether No reported activity Unspecified
Tetrahydropyrano[2,3-c]azepine C₁₀H₁₄N₂O₂ Amino, dione Neuroactive (GABA modulation) Acid-catalyzed cyclization

Key Research Findings

  • Anticancer Potential: Pyrazolo[4,3-c]pyridines and indolyl derivatives demonstrate robust activity, suggesting that the target compound’s carboximidamide group could be optimized for similar effects .
  • Synthetic Flexibility : The iodine-mediated cyclization and Suzuki coupling methods used for pyrazolo[4,3-c]pyridines may be adaptable to the target compound for functional diversification .
  • Structural Tunability: Replacing oxygen with sulfur (thiopyrano) or modifying ring size (azepine) highlights opportunities to enhance bioavailability or target specificity .

Biological Activity

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article aims to provide a detailed exploration of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide can be described as follows:

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 124.14 g/mol
  • CAS Number : 258353-57-0
  • IUPAC Name : 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Structural Features

This compound features a fused pyranopyrazole structure which contributes to its reactivity and biological activity. The presence of multiple heteroatoms enhances its potential pharmacological properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The biological activities of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives have been explored in various contexts:

  • Tubulin Polymerization Inhibition : Pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. For example:
    • Compound 5 showed an IC₅₀ value of 7.30 µM against tubulin polymerization .
    • A series of compounds demonstrated IC₅₀ values ranging from 0.06 to 0.35 nM against various cancer cell lines .
  • Cell Cycle Arrest and Apoptosis Induction : Some derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase. For instance:
    • Compounds with high antiproliferative activity (IC₅₀ = 0.15–0.33 µM) were able to disrupt the microtubule network and induce caspase-3 activity .

Other Pharmacological Activities

In addition to anticancer properties, pyrazole derivatives have been reported to exhibit a range of other biological activities:

  • Anti-inflammatory : Some derivatives demonstrate anti-inflammatory effects through various mechanisms .
  • Antimicrobial : Research indicates potential antimicrobial activity against various pathogens .

Study on Antitumor Activity

A study conducted on a series of pyrazole derivatives evaluated their anticancer activity against several cancer cell lines including K562 (leukemia), A549 (lung cancer), and MCF7 (breast cancer). The results highlighted that certain compounds significantly inhibited tumor growth in vitro and in vivo.

CompoundCell LineIC₅₀ (µM)Mechanism
Compound 5K5627.30Tubulin polymerization inhibition
Compound 6A5490.06–0.25Apoptosis induction
Compound 7MCF70.15–0.33Cell cycle arrest

Interaction Studies

Interaction studies involving 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Binding Affinity : Evaluating how the compound interacts with target proteins.
  • Mechanistic Insights : Understanding the pathways through which these compounds exert their effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for constructing the tetrahydropyrano[4,3-c]pyrazole core in this compound?

  • The core structure is synthesized via domino reactions combining pyrazole precursors with cyclic ketones or aldehydes under acidic or catalytic conditions. For example, Wang et al. (2016) developed a domino approach using indole derivatives and pyranone intermediates to assemble the tetrahydropyrano[4,3-c]pyrazole scaffold with high regioselectivity . Organocatalytic methods, such as chiral squaramide-catalyzed [3+3] annulation, enable stereocontrolled synthesis of related analogs .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography (e.g., CCDC-971311 for a structurally similar dihydropyrano[2,3-c]pyrazole) resolves stereochemistry and bond angles . NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms proton environments and coupling patterns, as demonstrated in analogs with δ 13.99 ppm for pyrazole NH protons . LCMS/HPLC (≥94% purity) and elemental analysis validate molecular weight and purity .

Q. How can researchers design experiments to assess the compound’s biological activity?

  • Standard protocols include:

  • Antiproliferative assays (e.g., MTT against K562, MCF-7 cell lines) to determine GI₅₀ values .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., PARP-1 cleavage, caspase-9 activation) and autophagy (LC3 fragmentation) .
  • Dose-response curves to establish structure-activity relationships (SAR) for substituents on the pyrazole ring .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized using asymmetric catalysis?

  • N-Heterocyclic carbene (NHC) catalysts enable enantioselective [4+2] annulation between pyrazolones and aldehydes, achieving >90% ee in related tetrahydropyrano[2,3-c]pyrazoles . Chiral squaramides facilitate [3+3] annulation with quaternary stereocenters, as shown by Zhou et al. (2016) . Reaction parameters (solvent polarity, temperature) must be optimized to minimize racemization.

Q. What mechanisms underlie the anticancer activity of tetrahydropyrano[4,3-c]pyrazole derivatives?

  • Dual mechanisms are observed:

  • Apoptosis induction : 4-(2,6-Diphenyl-pyrazolo[4,3-c]pyridin-7-yl)phenol (GI₅₀ = 1.2 µM) activates caspase-9 and downregulates PCNA, indicating cell-cycle arrest .
  • Autophagy modulation : LC3 fragmentation suggests autophagic flux disruption, synergizing with apoptosis .
    • Fluorescence studies (e.g., pH-sensitive analogs) can track intracellular localization and mechanism dynamics .

Q. How do structural modifications influence pharmacological properties and target selectivity?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
  • Aromatic extensions (e.g., biphenyl via Suzuki coupling) improve kinase inhibition but increase molecular weight, affecting bioavailability .
    • Computational modeling (docking studies with PARP-1 or tubulin) can predict binding modes and guide rational design .

Q. How can contradictions in biological data (e.g., varying GI₅₀ values across studies) be resolved?

  • Standardization of assays : Control variables such as cell passage number, serum concentration, and incubation time .
  • Meta-analysis frameworks : Link discrepancies to differences in substituent positioning or assay sensitivity using multivariate regression .

Methodological Considerations

  • Synthetic Challenges : Iodine-mediated electrophilic cyclization and Suzuki-Miyaura cross-coupling require strict anhydrous conditions and Pd catalyst optimization (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
  • Theoretical Frameworks : Align SAR studies with conceptual models (e.g., ligand efficiency metrics, Lipinski’s rules) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.